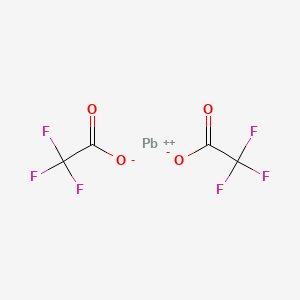

Lead(II) 2,2,2-trifluoroacetate

Description

Significance of Lead(II) in Diverse Metal-Organic Systems

The lead(II) ion, with its [Xe]4f¹⁴5d¹⁰6s² electronic configuration, is a compelling metal center for the construction of diverse metal-organic systems. Its large ionic radius and flexible coordination sphere allow for a wide range of coordination numbers, typically varying from two to ten. researchgate.netrsc.org This flexibility enables the formation of a vast array of structural motifs, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). rsc.org

A defining characteristic of lead(II) coordination chemistry is the stereochemical activity of its 6s² lone pair of electrons. researchgate.netresearchgate.net This lone pair can either be stereochemically inert, resulting in a symmetrical or "holodirected" coordination geometry, or it can be active, occupying a position in the coordination sphere and forcing the ligands to one side, which creates an asymmetrical or "hemidirected" geometry. researchgate.netrsc.org This hemidirected coordination often leads to gaps or voids in the resulting solid-state structure, which can be exploited in the design of materials with specific catalytic or host-guest properties. The choice between hemidirected and holodirected environments is subtle and can be influenced by the nature of the ligands and the counter-anions present in the coordination sphere. rsc.org

The ability of Pb(II) to bind effectively with various donor atoms, particularly oxygen and nitrogen, makes it highly suitable for linking organic ligands into extended networks. rsc.orgnih.gov Researchers have utilized these features to construct Pb(II)-based MOFs with interesting properties, including photoluminescence, where metal-centered transitions can contribute to white-light emission. acs.org

Table 1: Properties of the Lead(II) Ion in Coordination Chemistry

| Property | Description | Significance in Metal-Organic Systems |

|---|---|---|

| Electronic Configuration | [Xe]4f¹⁴5d¹⁰6s² | The 6s² lone pair can be stereochemically active or inactive, influencing the final geometry. researchgate.netresearchgate.net |

| Ionic Radius | Large and flexible | Accommodates a high and variable number of coordinating ligands. |

| Coordination Number | Variable (typically 2-10) | Allows for the formation of diverse and complex architectures. researchgate.netrsc.org |

| Coordination Geometry | Hemidirected or Holodirected | The directionality of ligand binding can be controlled, creating structures with specific voids or properties. rsc.org |

| Lewis Acidity | Weaker than d-block ions like Zn(II) | Influences bond strengths and the catalytic potential of the resulting complexes. nih.gov |

Role of Fluorinated Carboxylate Ligands in Modern Coordination Chemistry

Fluorinated ligands, and specifically fluorinated carboxylates like 2,2,2-trifluoroacetate, play a crucial role in modern coordination chemistry due to their unique electronic properties. The introduction of fluorine atoms into an organic ligand dramatically alters its characteristics and, by extension, the properties of the resulting metal complex. nih.gov

The primary influence of fluorine is its strong inductive effect. As the most electronegative element, fluorine atoms withdraw electron density from the rest of the ligand. In the case of trifluoroacetate (B77799) (CF₃COO⁻), this effect reduces the basicity of the carboxylate group, making it a weaker donor compared to its non-fluorinated analogue, acetate (B1210297) (CH₃COO⁻). nih.gov This modification of electronic properties can stabilize the metal center, alter redox potentials, and influence the kinetics and thermodynamics of complex formation. acs.org

Furthermore, the presence of fluorine can enhance the lipophilicity of a complex, which can modulate its solubility and interactions with other molecules. nih.gov From a structural perspective, carboxylate ligands are highly versatile linkers capable of adopting multiple coordination modes, such as monodentate, chelating bidentate, and bridging bidentate. nih.govresearchgate.net This versatility, combined with the electronic influence of the fluorine atoms, allows for fine-tuning of the final architecture of metal-organic frameworks. The substitution of a non-fluorinated for a fluorinated carboxylate can lead to profoundly different crystal structures and network topologies under identical synthetic conditions. acs.orgrsc.org

Overview of Current Academic Research Trajectories for Lead(II) 2,2,2-trifluoroacetate

Current research involving this compound primarily focuses on its use as a building block for synthesizing novel coordination compounds with tailored structures and properties. The trifluoroacetate anion (tfac) can act as a ligand itself or be replaced by other ligands in a reaction mixture, with its initial presence influencing the final product.

Another significant area of investigation is the direct comparison between trifluoroacetate-containing systems and their acetate analogues. Research on lead(II)-bipyridyl metal-organic frameworks has shown that replacing acetate with trifluoroacetate can prevent the formation of an expected non-interpenetrated framework and instead produce an unprecedented doubly interpenetrated topology. acs.org This demonstrates the profound impact of the fluorinated ligand on directing the final solid-state structure. These structural changes, in turn, affect the material's properties, such as its solid-state photoluminescence, with studies aiming to develop single-phase white-light-emitting materials. acs.org

The synthesis of discrete, polynuclear complexes is also an active field. The trifluoroacetate ligand's electronic and steric profile can facilitate the formation of unique molecular structures that are not accessible with other carboxylates. These fundamental studies expand the library of known lead(II) compounds and provide deeper insight into the subtle forces that govern self-assembly in coordination chemistry.

Table 2: Selected Research Findings on Lead(II) Trifluoroacetate Complexes

| Compound/System | Structural Type | Key Research Finding | Reference |

|---|---|---|---|

| [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n | 1D Coordination Polymer | Synthesized and structurally characterized, demonstrating a 1D chain where trifluoroacetate acts as a ligand. | tandfonline.com |

| Pb-bipyridyl MOF with trifluoroacetate | 3D MOF (doubly interpenetrated) | The use of trifluoroacetate instead of acetate led to a completely different, doubly interpenetrated network topology. | acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.Pb/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVULNTYAIWEMSW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746487 | |

| Record name | Lead(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4146-73-0 | |

| Record name | Lead(II) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4146-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes

Direct Synthesis Strategies for Lead(II) 2,2,2-trifluoroacetate

The direct synthesis of this compound, often represented as Pb(TFA)₂, can be achieved through several laboratory methods. A common approach involves the reaction of lead(II) oxide with trifluoroacetic acid. This method is analogous to the preparation of other lead(II) carboxylates, such as lead(II) acetate (B1210297), where a lead source is treated with the corresponding carboxylic acid. chemicalbook.comyoutube.com For instance, dissolving lead oxide in hot acetic acid is a known method for producing lead acetate. chemicalbook.com Similarly, reacting lead metal with acetic acid in the presence of air (oxygen) can also yield lead acetate, a process that relies on the initial oxidation of lead to lead oxide. youtube.com

Another potential route, though less commonly detailed specifically for the trifluoroacetate (B77799) salt, is the reaction of a lead salt with trifluoroacetic acid. The synthesis of lead tetra(trifluoroacetate) has been reported, which can be a precursor or related to the synthesis of the lead(II) species. capes.gov.bracs.orgnih.gov The hemihydrate form of this compound is a commercially available white to pale cream crystalline solid, indicating that synthesis in the presence of water can lead to the hydrated form. thermofisher.com

The synthesis of related trifluoroacetate esters often involves the esterification of trifluoroacetic acid with an alcohol under acidic conditions or with a coupling agent. While not a direct synthesis of the lead salt, this highlights the reactivity of trifluoroacetic acid in forming trifluoroacetate compounds.

Table 1: Direct Synthesis Approaches for this compound and Related Compounds

| Starting Materials | Product | General Reaction Type | Reference |

|---|---|---|---|

| Lead(II) oxide, Trifluoroacetic acid | This compound | Acid-base reaction | Analogous to chemicalbook.com |

| Lead metal, Trifluoroacetic acid, Oxygen | This compound | Oxidation followed by acid-base reaction | Analogous to youtube.com |

| Lead salt, Trifluoroacetic acid | This compound | Salt metathesis | General method |

Synthesis of this compound Coordination Complexes

This compound serves as a precursor for the synthesis of various coordination complexes. These complexes exhibit diverse structures, from mononuclear and binuclear species to coordination polymers. The coordination sphere of the lead(II) ion is influenced by the nature of the ancillary ligands, leading to variations in coordination number and geometry.

The reaction of lead(II) trifluoroacetate with substituted 2,2′-bipyridine ligands results in the formation of coordination complexes with interesting structural features. For example, the complex [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, where 5,5′-dm-2,2′-bpy is 5,5′-dimethyl-2,2′-bipyridine and tfac is trifluoroacetate, has been synthesized and characterized. tandfonline.comresearchgate.net This compound forms a 1D coordination polymer. The synthesis typically involves the reaction of the lead(II) trifluoroacetate with the bipyridine ligand in a suitable solvent system. researchgate.net The resulting crystalline materials can be characterized by elemental analysis, IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as single-crystal X-ray diffraction to elucidate their solid-state structures. tandfonline.comresearchgate.net The use of different substituted bipyridine ligands can lead to complexes with varying dimensionalities and supramolecular architectures, guided by weak intermolecular interactions. tandfonline.comresearchgate.net

Lead(II) trifluoroacetate can also be incorporated into mixed-ligand complexes containing other β-diketonate ligands. Research has demonstrated the synthesis of complexes that include both trifluoroacetate and another β-diketonate, such as furoyltrifluoroacetonate (ftfa) or thenoyltrifluoroacetonate. tandfonline.comresearchgate.net An example is the dinuclear complex [Pb₂(4,4′-dmo-2,2′-bpy)₂(ftfa)₄], where 4,4′-dmo-2,2′-bpy is 4,4′-dimethoxy-2,2′-bipyridine. tandfonline.comresearchgate.net In this case, the trifluoroacetate is not directly part of the final complex but is used in the synthesis of related lead(II) β-diketonate precursors. The synthesis of such mixed-ligand systems often involves a one-pot reaction or a stepwise approach where a lead(II) β-diketonate is first formed, followed by the addition of a neutral donor ligand like a substituted bipyridine. researchgate.net These complexes are of interest for their potential applications in materials science, owing to the diverse coordination modes of β-dicarbonyl compounds. tandfonline.com

Binuclear lead(II) complexes containing trifluoroacetate or other bridging ligands have been synthesized and structurally characterized. These complexes often feature bridging ligands that link two lead(II) centers. While specific examples with trifluoroacetate as the primary bridging ligand are not extensively detailed in the provided search results, the synthesis of binuclear lead(II) complexes with other carboxylates, such as acetate, provides a model for their preparation. nih.govrsc.org For instance, the reaction of a lead(II) salt with a polytopic ligand in a 1:1 molar ratio can yield binuclear complexes. nih.govrsc.org The formation of dinuclear structures is also observed in complexes with other β-diketonates and substituted 2,2'-bipyridines. researchgate.net The resulting binuclear structures can exhibit interesting photophysical properties and have potential applications in areas like organic light-emitting diodes (OLEDs). nih.govrsc.org

Table 2: Examples of this compound Coordination Complexes

| Complex Formula | Ancillary Ligands | Structural Feature | Reference |

|---|---|---|---|

| [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n | 5,5′-dimethyl-2,2′-bipyridine | 1D Coordination Polymer | tandfonline.comresearchgate.net |

| [Pb₂(4,4′-dmo-2,2′-bpy)₂(ftfa)₄] | 4,4′-dimethoxy-2,2′-bipyridine, Furoyltrifluoroacetonate | Dinuclear Complex | tandfonline.comresearchgate.net |

| [Pb₂(μ-PMPT)₂((μ-CH₃COO)₂(NCS)₂] | 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine, Acetate, Isothiocyanate | Binuclear Complex | nih.govrsc.org |

Electrochemical and Chemical Redox Chemistry in the Synthesis and Interconversion of Lead Trifluoroacetate Species

The electrochemical behavior of lead trifluoroacetate species is significant, particularly in the context of redox reactions involving lead(II) and lead(IV). Lead(IV) trifluoroacetate, Pb(TFA)₄, is a powerful oxidizing agent. acs.org The electrochemical oxidation of a mixture of Pb(TFA)₄ and Pb(TFA)₂ can lead to the quantitative formation of Pb(IV)(TFA)₄. acs.org This process is central to electrocatalytic applications, such as the oxyesterification of hydrocarbons. acs.org

Cyclic voltammetry studies show that the oxidation of Pb(II)(TFA)₂ to Pb(IV)(TFA)₄ is a viable process, with an onset potential around 1 V versus SHE. acs.org This in situ reoxidation of the lead(II) species is crucial for developing catalytic cycles. The high 2-electron redox potential of the Pb(IV)/Pb(II) couple drives the oxidative functionalization of substrates, after which the resulting Pb(II)(TFA)₂ can be electrochemically regenerated to the active Pb(IV) oxidant. acs.org

While direct electrochemical synthesis of this compound from metallic lead is not explicitly described, related electrochemical methods for lead(II) acetate and its subsequent oxidation to lead(IV) acetate are known. orientjchem.org These processes often involve the use of a diaphragm cell and specific electrolytes. orientjchem.org Such methodologies could potentially be adapted for the synthesis of lead trifluoroacetate species.

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy for Ligand Coordination Modes and Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the coordination of the trifluoroacetate (B77799) ligand to the lead(II) center. The vibrational frequencies of the carboxylate group (COO) are particularly informative. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO group is a diagnostic indicator of the ligand's binding mode. A larger Δν value often suggests a higher degree of covalent character in the metal-oxygen bond and can point towards a bidentate or bridging coordination.

Key vibrational bands for Lead(II) 2,2,2-trifluoroacetate are observed for the carboxylate and trifluoromethyl groups. The asymmetric COO stretch typically appears in the range of 1670-1740 cm⁻¹, while the symmetric stretch is found around 1450 cm⁻¹. pg.edu.pl The strong absorptions corresponding to the C-F stretching vibrations are generally located in the 1100-1200 cm⁻¹ region. amazonaws.com

| Vibrational Mode | Frequency (cm⁻¹) (Typical Range) | Assignment |

| Asymmetric COO Stretch (νₐₛ) | 1670 - 1740 pg.edu.pl | Stretching of the C=O in the carboxylate group |

| Symmetric COO Stretch (νₛ) | ~1450 amazonaws.com | Stretching of the C-O in the carboxylate group |

| C-F Stretch | 1100 - 1200 amazonaws.com | Stretching of carbon-fluorine bonds |

| CF₃ Deformation | ~720 | Bending of the trifluoromethyl group |

This is an interactive data table. You can sort and filter the data.

Thermal Analysis for Stability and Decomposition Profiles

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for determining the thermal stability and decomposition pathway of this compound.

TGA measures the change in mass of a sample as a function of temperature. For the hemihydrate form of this compound, an initial weight loss corresponding to the removal of water would be expected. The major decomposition of the anhydrous compound occurs at higher temperatures, leading to the formation of lead(II) fluoride (B91410) and gaseous products like trifluoroacetic anhydride (B1165640) and carbon oxides. rsc.org The final residue at the end of the analysis is often a stable lead compound. researchgate.net

DTA measures the temperature difference between a sample and a reference material, revealing information about thermal events like melting and decomposition. The melting point of this compound hemihydrate is reported to be in the range of 147-153 °C. fishersci.se The decomposition process is typically exothermic, as indicated by corresponding peaks in the DTA curve. researchgate.net

| Thermal Event | Temperature Range (°C) (Typical) | Observation |

| Melting (hemihydrate) | 147 - 153 fishersci.se | Endothermic peak in DTA |

| Decomposition | > 250 | Weight loss in TGA, exothermic peaks in DTA researchgate.netresearchgate.net |

| Final Product Formation | Higher temperatures | Stable residual mass in TGA researchgate.net |

This is an interactive data table. You can sort and filter the data.

Crystallographic Investigations and Detailed Structural Elucidation

Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Structures

The coordination environment around a lead(II) ion is highly flexible, with coordination numbers ranging from as low as two to as high as twelve being observed in various compounds. researchgate.net This flexibility is also apparent in complexes involving the trifluoroacetate (B77799) ligand.

In the complex [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, where '5,5′-dm-2,2′-bpy' is 5,5′-dimethyl-2,2′-bipyridine and 'tfac' is trifluoroacetate, the lead(II) center is seven-coordinated. researchgate.nettandfonline.com Its coordination sphere is comprised of:

Two nitrogen atoms from the chelating 5,5′-dimethyl-2,2′-bipyridine ligand.

Five oxygen atoms from three different trifluoroacetate anions. One trifluoroacetate acts as a chelating ligand, while the other two bridge to adjacent lead centers.

In other lead(II) complexes with different ligands, the coordination number can vary. For instance, in a complex with bathophenanthroline (B157979) and benzoyltrifluoroacetonate, the Pb(II) ion is eight-coordinated, binding to four nitrogen and four oxygen atoms. researchgate.net Similarly, in lead(II) complexes with thiophene-2-carboxylate (B1233283) ligands, hexa-coordination is observed. nih.gov The coordination geometry is often distorted, a direct consequence of the influence of the lone pair of electrons on the Pb(II) ion. researchgate.net

Table 1: Selected Bond Distances in a Lead(II) Trifluoroacetate Complex

| Bond | Length (Å) | Compound Reference |

|---|---|---|

| Pb-N | 2.593(2) - 2.626(2) | [Pb(4,4′-dmo-2,2′-bpy)₂(ftfa)₄] researchgate.net |

| Pb-O | 2.3469(19) - 3.019(2) | [Pb(4,4′-dmo-2,2′-bpy)₂(ftfa)₄] researchgate.net |

| Pb-N | 2.481(2) - 2.595(2) | [Pb(BPY)(5-CTPC)₂] nih.gov |

This interactive table summarizes key bond lengths found in related lead(II) complexes, illustrating the typical range of distances for lead-nitrogen and lead-oxygen bonds.

The 6s² lone pair of electrons in lead(II) can be stereochemically active or inactive, which profoundly impacts the coordination geometry. rsc.org

Hemidirected Geometry: When the lone pair is stereochemically active, it occupies a position in the coordination sphere, forcing the ligands to one side or hemisphere. This results in a distorted, asymmetric geometry, often described as a gap or vacancy in the coordination environment. researchgate.netnih.gov This is common in lead(II) compounds with lower coordination numbers. researchgate.netrsc.org

Holodirected Geometry: When the lone pair is stereochemically inactive, it resides in a spherical s-orbital and does not influence the ligand arrangement. The ligands are then distributed more symmetrically around the central lead ion. rsc.orgnih.gov This is often seen in complexes with higher coordination numbers. researchgate.netnih.gov

In the context of trifluoroacetate complexes, the nature of the ancillary ligands plays a crucial role. For the 1D coordination polymer [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, the distorted seven-coordinate geometry suggests that the lone pair is stereochemically active, leading to a hemidirected arrangement. researchgate.net Conversely, in the complex [Pb(bp)₂(btfa)₂], which features the bulkier benzoyltrifluoroacetonate ligand, the lead(II) ion has a coordination number of eight and displays a holodirected geometry where the lone pair is considered inactive. researchgate.net The choice between hemidirected and holodirected structures is a delicate balance of factors including the electronic properties and steric bulk of the ligands. nih.govresearchgate.net

The bridging capability of the trifluoroacetate ligand, combined with other coordinating ligands, allows for the formation of extended supramolecular structures.

A prime example is the complex [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, which assembles into a one-dimensional (1D) coordination polymer. researchgate.nettandfonline.com In this structure, the lead centers are linked by bridging trifluoroacetate anions, creating an infinite chain. These chains represent the primary structure, which is then organized into a higher-dimensional network through weaker intermolecular forces.

While the 5,5′-dm-2,2′-bpy complex forms a polymer, a related complex, [Pb₂(4,4′-dmo-2,2′-bpy)₂(ftfa)₄], which uses furoyltrifluoroacetonate instead of trifluoroacetate, forms a discrete dinuclear complex. researchgate.nettandfonline.com In this dinuclear structure, two lead centers are bridged by carboxylate groups from the ftfa ligands. nih.gov This highlights how subtle changes in the ligand system can shift the resulting architecture from an infinite polymer to a discrete molecule.

Table 2: Supramolecular Architectures of Lead(II) Trifluoroacetate and Related Complexes

| Compound | Ancillary Ligands | Supramolecular Structure | Reference |

|---|---|---|---|

| [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n | 5,5′-dimethyl-2,2′-bipyridine, trifluoroacetate | 1D Coordination Polymer | researchgate.net, tandfonline.com |

| [Pb₂(4,4′-dmo-2,2′-bpy)₂(ftfa)₄] | 4,4′-dimethoxy-2,2′-bipyridine, furoyltrifluoroacetonate | Dinuclear Complex | researchgate.net, tandfonline.com |

This interactive table compares the supramolecular structures formed by different lead(II) complexes, demonstrating the influence of the ligand choice.

Intermolecular Interactions in Crystalline Networks and Their Directivity

Weak, directional, non-covalent interactions are critical in assembling the primary molecular or polymeric units into a stable three-dimensional crystal lattice. researchgate.net In lead(II) trifluoroacetate complexes containing aromatic ligands, C-H···F hydrogen bonds and π-π stacking are particularly significant. researchgate.netrsc.org

The trifluoroacetate ligand, with its three fluorine atoms, is an excellent hydrogen bond acceptor. In the crystal structures of its complexes, numerous short contacts between the fluorine atoms and hydrogen atoms on the aromatic rings of ligands like bipyridine are observed. researchgate.net These C-H···F interactions act as directional forces, linking adjacent polymeric chains or molecular units. rsc.org These interactions, along with C-H···O bonds, contribute to the formation of a robust 3D supramolecular network, holding the primary structural motifs together. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Compound Name |

|---|---|

| Lead(II) 2,2,2-trifluoroacetate | This compound |

| [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n | catena-Poly[[[5,5′-dimethyl-2,2′-bipyridine-κ²N,N′)lead(II)]-bis(μ-2,2,2-trifluoroacetato-κ²O:O′)] |

| [Pb₂(4,4′-dmo-2,2′-bpy)₂(ftfa)₄] | bis(μ-furoyltrifluoroacetonato)-bis[(4,4′-dimethoxy-2,2′-bipyridine)(furoyltrifluoroacetonato)lead(II)] |

| [Pb(bp)₂(btfa)₂] | bis(bathophenanthroline)bis(benzoyltrifluoroacetonato)lead(II) |

| [Pb(BPY)(5-CTPC)₂] | (2,2′-bipyridine)bis(5-chlorothiophen-2-carboxylato)lead(II) |

F...F Interactions and Their Contribution to Packing

In a related complex, [Pb(bp)₂(btfa)₂] (where btfa is benzoyltrifluoroacetonate), F···F interactions are noted as one of the forces helping to build the 3D structure. researchgate.net The significance of such interactions often depends on the distance between the fluorine atoms. Distances shorter than the sum of the van der Waals radii of fluorine (approximately 2.94 Å) are typically considered to be stabilizing. The highly electronegative nature of fluorine atoms in the trifluoroacetate (-CF₃) group leads to electron-poor regions on the fluorine atoms, which can interact with electron-rich regions on adjacent fluorine atoms, contributing to the cohesion of the crystal lattice. The study of fluorine-substituted compounds is an active area of research, with considerable effort made to explore the various modes of interactions involving the C-F group. researchgate.net

Other Weak Directional Intermolecular Interactions Guiding Supramolecular Assembly

The supramolecular assembly of lead(II) trifluoroacetate and its adducts is not solely governed by F···F contacts but by a combination of various weak directional intermolecular interactions. researchgate.net These forces, although individually weak, collectively determine the crystal packing and the ultimate three-dimensional structure. researchgate.netwikipedia.org

Key interactions identified in related lead(II) complexes include:

C–H···O Interactions : These hydrogen bonds involve hydrogen atoms from organic ligands (like bipyridine derivatives) and oxygen atoms from the trifluoroacetate groups. researchgate.net

C–H···F Interactions : Similar to C–H···O bonds, these involve hydrogen atoms interacting with the electronegative fluorine atoms of the trifluoroacetate ligands. These interactions are crucial in directing the assembly of fluorinated compounds. researchgate.netresearchgate.net

π–π Stacking Interactions : In complexes containing aromatic ligands, such as substituted 2,2′-bipyridines or bathophenanthroline, the stacking of aromatic rings provides significant stabilization to the crystal structure, often forming extended networks. researchgate.netresearchgate.net

Powder X-ray Diffraction for Bulk Material Compositional Analysis and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize crystalline solids. For a compound like this compound, which is typically produced as a powder, PXRD is indispensable for confirming its phase purity and degree of crystallinity. fishersci.comthermofisher.com

The process involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting pattern of diffraction peaks is unique to a specific crystalline phase, acting as a "fingerprint" for that material.

Key applications of PXRD for this compound include:

Phase Identification : The experimental PXRD pattern of a synthesized batch can be compared against a reference pattern from a database (like the JCPDS database) or a pattern calculated from single-crystal X-ray diffraction data to confirm the identity of the compound. researchgate.net

Purity Assessment : The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the bulk sample. For instance, it can detect starting materials or decomposition products like basic lead acetates. wikipedia.org

Crystallinity Analysis : The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse humps indicate an amorphous or poorly crystalline nature. osti.govnih.gov

While a specific, indexed PXRD pattern for pure this compound is not detailed in the provided search results, the general methodology is standard. For example, the analysis of related lead compounds and other materials demonstrates the power of PXRD to distinguish between different crystalline phases and to identify amorphous content. researchgate.netosti.govnih.gov

Coordination Chemistry Principles and Ligand Field Theory

Ligand Design Principles and Their Influence on Lead(II) Coordination Modes

The coordination chemistry of Lead(II) is largely dictated by the unique electronic configuration of the Pb(II) ion, which includes a stereochemically active 6s² lone pair of electrons. The presence and influence of this lone pair are central to ligand design, leading to two primary coordination geometries: hemidirected and holodirected.

In a hemidirected coordination sphere, ligands are arranged on only one hemisphere of the lead ion, with the lone pair presumed to occupy the vacant space on the other side. This typically results in a distorted coordination geometry. researchgate.net Conversely, in a holodirected structure, ligands are distributed more symmetrically around the central metal ion. nih.gov

Several key principles guide the design of ligands to favor one coordination mode over the other:

Nature of Ligand Donor Atoms: Pb(II) is a soft Lewis acid and exhibits a high affinity for soft donor atoms like sulfur, but also coordinates effectively with nitrogen and oxygen donors. nih.gov The choice of donor atom can influence the geometry.

Coordination Number and Ligand Steric Hindrance: Low coordination numbers often favor hemidirected geometries, where the lone pair can occupy a significant portion of the coordination sphere. nih.gov As the number of ligands increases, steric crowding can force a more symmetrical, holodirected arrangement.

Ligand Repulsion: Repulsive interactions among ligands can also promote holodirected structures, particularly with large coordination numbers and soft, bulky ligands. nih.gov

Supramolecular Interactions: Weak directional intermolecular interactions, such as hydrogen bonds and C–H···F–C interactions, play a significant role in organizing coordination compounds and can influence the final molecular packing and geometry. tandfonline.comtandfonline.com

The self-assembly of well-designed organic ligands with metal ions is a foundational strategy for creating a variety of metallosupramolecular architectures. tandfonline.com The selection of ligands, therefore, is a critical step in steering the synthesis towards Pb(II) complexes with specific structural features and potential applications. acs.org

The Role of the Trifluoroacetate (B77799) Ligand in Modulating Coordination Number and Geometry around Lead(II)

The trifluoroacetate (CF₃COO⁻) ligand, often abbreviated as 'tfac', is a versatile ligand in coordination chemistry. researchgate.net Its role in the coordination sphere of Lead(II) is exemplified in the one-dimensional coordination polymer, [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, where 5,5′-dm-2,2′-bpy is 5,5′-dimethyl-2,2′-bipyridine. tandfonline.com

The structure of [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n is a 1D coordination polymer, indicating that the trifluoroacetate ligands, along with the bipyridine units, bridge the Pb(II) centers to create an extended chain. tandfonline.comresearchgate.net This bridging function is a common feature for carboxylate-type ligands. The electron-withdrawing nature of the CF₃ group influences the electronic properties of the carboxylate end, which in turn affects the strength and nature of its coordination to the Pb(II) center. The presence of multiple coordinating atoms (two oxygen atoms) allows the trifluoroacetate to act as either a monodentate, chelating, or bridging ligand, thereby modulating the coordination number and geometry around the lead ion to facilitate the formation of polymeric structures. tandfonline.comtandfonline.com

Comparative Analysis of Coordination Polyhedra in Lead(II) Trifluoroacetate Complexes

The coordination polyhedron describes the geometric arrangement of the donor atoms from the ligands directly bonded to the central metal ion. In Pb(II) chemistry, the shape of this polyhedron is often irregular due to the influence of the 6s² lone pair. researchgate.net

For the complex [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, the exact coordination number and geometry are determined by the specific binding modes of the trifluoroacetate and bipyridine ligands. tandfonline.com While the precise geometry for this specific compound is not detailed in the search results, a comparison can be made with other reported Pb(II) complexes to understand the possibilities.

Lead(II) complexes exhibit a wide range of coordination numbers and polyhedra, as shown in the table below.

| Complex | Ligands | Coordination Number | Geometry Description | Ref |

| [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n | 5,5′-dimethyl-2,2′-bipyridine, trifluoroacetate | Not specified, but forms a 1D polymer | Likely distorted due to lone pair | tandfonline.com |

| [Pb(baea)(N₃)₂(N₃)]n | bis(2-aminoethyl)amine, azide (B81097) | 5 (PbN₅) | Hemidirected | nih.gov |

| [Pb(dmp)(N₃)₂]n | 2,9-dimethyl-1,10-phenanthroline, azide | 6 (PbN₆) | Hemidirected | nih.gov |

| [Pb(μ-4-pyc)(μ-NCS)(μ-H₂O)]n | Pyridine-4-carboxylate, thiocyanate, water | 7 | Not specified | nih.gov |

In many Pb(II) complexes, the coordination geometry is hemidirected, where the arrangement of bond angles is far from ideal regular polyhedra (e.g., octahedral or trigonal bipyramidal). researchgate.netnih.gov For instance, a five-coordinate Pb(II) complex with azide and a multidentate amine ligand adopts a hemidirected structure. nih.gov Similarly, a six-coordinate complex with phenanthroline and azide ligands also shows a hemidirected coordination space. nih.gov This distortion is a hallmark of the stereochemically active lone pair.

In the case of [Pb(5,5′-dm-2,2′-bpy)(tfac)₂]n, the coordination sphere around the Pb(II) ion involves nitrogen donors from the bipyridine ligand and oxygen donors from the trifluoroacetate ligands. tandfonline.com Given the tendency for Pb(II) to form hemidirected structures, it is highly probable that the coordination polyhedron in this complex is also significantly distorted from any ideal geometry. The formation of a polymeric chain suggests that the trifluoroacetate ligands likely bridge lead centers, contributing to a complex coordination environment that accommodates the spatial requirements of the ligands and the electronic influence of the lone pair. tandfonline.comresearchgate.net

Reaction Mechanisms and Catalytic Studies

Electrocatalytic Applications Involving Lead Trifluoroacetate (B77799) Species

Lead(II) 2,2,2-trifluoroacetate is a precursor in electrocatalytic systems that leverage the high redox potential of the lead(II)/lead(IV) couple. These systems are particularly relevant for the challenging oxidative functionalization of hydrocarbons.

Oxyesterification of Hydrocarbons Catalyzed by Lead(IV) Trifluoroacetate.organic-chemistry.org

The selective oxidative monofunctionalization of hydrocarbons, such as those in natural gas, is a significant goal in C-H bond activation. acs.orgelsevierpure.comconsensus.appresearchgate.net Research has demonstrated that lead(IV) trifluoroacetate, generated in situ from lead(II) trifluoroacetate, can stoichiometrically oxidize hydrocarbons like alkanes and benzene (B151609). acs.orgelsevierpure.comconsensus.appresearchgate.net This process, known as oxyesterification, yields the corresponding trifluoroacetate esters at room temperature. acs.orgelsevierpure.comconsensus.appresearchgate.net The reaction is driven by the high 2-electron redox potential of the lead(IV) species. acs.orgelsevierpure.comconsensus.appresearchgate.net For instance, the electrocatalytic oxyesterification of ethane (B1197151) at 30 bar has achieved high intrinsic turnover frequencies exceeding 1000 min⁻¹. acs.orgconsensus.appresearchgate.net Similarly, benzene can be converted to its phenyl-TFA ester. acs.org These reactions show good yields and high faradaic efficiencies, highlighting a promising pathway for alkane and arene oxidation. acs.orgelsevierpure.comconsensus.appresearchgate.net

Mechanistic Studies on In Situ Reoxidation Processes of Lead(II) to Lead(IV).organic-chemistry.org

A critical aspect of creating a truly catalytic cycle is the efficient reoxidation of the lead(II) species back to the active lead(IV) oxidant. While conventional chemical oxidants like O₂ are not effective for this reoxidation, electrochemical methods provide a viable alternative. acs.orgelsevierpure.comconsensus.appresearchgate.net Cyclic voltammetry studies have confirmed the feasibility of the in situ electrochemical reoxidation of Pb(II) to Pb(IV) species. acs.orgelsevierpure.comconsensus.appresearchgate.net

The proposed mechanism for the electrocatalytic cycle involves two primary possibilities. In one pathway, the Pb(IV)(TFA)₄, formed at the anode, reacts with the hydrocarbon substrate in the solution to produce the ester and Pb(II)(TFA)₂. acs.org This Pb(II) species is then reoxidized at the anode to regenerate the Pb(IV) catalyst. acs.org An alternative mechanism suggests a lead-mediated process directly at the anode. For alkanes, this involves a proton-coupled electron transfer to the anode, followed by a reductive elimination (Sₙ2) step to form the alkyl-trifluoroacetate product. acs.orgconsensus.appresearchgate.net For benzene, the process may start with a Pb(II)(TFA)₂-benzene complex, which undergoes electron transfer to yield a Pb(II)-based phenyl cation radical, leading to the final product after further oxidation and reductive elimination. acs.org

Role of Anode Materials and Electrolytes in Electrocatalytic Pathways.organic-chemistry.org

The choice of anode material and electrolyte composition is crucial for the success of these electrocatalytic reactions. The entire process is conducted at an applied potential of 1.67 V versus the standard hydrogen electrode (SHE) in trifluoroacetic acid as the solvent and electrolyte. acs.orgelsevierpure.comconsensus.appresearchgate.net The anode serves as the site for the critical reoxidation of Pb(II) to Pb(IV) and facilitates the electron transfer from the hydrocarbon substrate. acs.org The stability of the anode material under these highly oxidative conditions is paramount to prevent side reactions and ensure high faradaic efficiency. The trifluoroacetic acid medium not only acts as a solvent but also provides the trifluoroacetate anions required for the esterification step. acs.org

Table 1: Electrocatalytic Oxyesterification of Various Hydrocarbons This table is based on data indicating that various alkanes and benzene can be functionalized through this method.

| Substrate | Product | Applied Potential (vs. SHE) | Key Observation |

| Alkanes (e.g., Ethane) | Alkyl Trifluoroacetate | 1.67 V | High turnover frequency (>1000 min⁻¹) |

| Benzene | Phenyl Trifluoroacetate | 1.67 V | Good yields and high faradaic efficiency |

| Cyclohexane | Cyclohexyl Trifluoroacetate | 1.67 V | Demonstrates C-H activation of cycloalkanes |

Decarboxylation Reactions and Kolbe Electrolysis Mechanisms involving Trifluoroacetate.aakash.ac.in

The trifluoroacetate anion is a key participant in electrochemical decarboxylation, particularly in the context of the Kolbe electrolysis. This reaction involves the electrochemical oxidative decarboxylation of carboxylate salts to form radical intermediates that subsequently dimerize. organic-chemistry.orgcdnsciencepub.com

Electrochemical kinetic studies have been performed extensively in a trifluoroacetate-trifluoroacetic acid system. cdnsciencepub.comresearchgate.net This system is considered a model for examining the Kolbe reaction with minimal interference from oxidative side reactions. cdnsciencepub.comresearchgate.net The electrolysis of trifluoroacetate yields the dimerized product, hexafluoroethane (B1207929) (C₂F₆), and carbon dioxide with high efficiency. cdnsciencepub.comresearchgate.net The mechanism involves the initial oxidation of the trifluoroacetate ion at the anode, leading to the formation of a trifluoromethyl radical (•CF₃) after the loss of CO₂. cdnsciencepub.comdoi.org These highly reactive radicals then combine to form the stable C-C bond of the dimerized product. cdnsciencepub.com Galvanostatic discharge transients suggest that the coverage of the anode by adsorbed radical intermediates in the trifluoroacetate reaction approaches a monolayer. cdnsciencepub.com

Ligand Rearrangement and Exchange Pathways in Lead(II) Coordination.

The coordination chemistry of lead(II) ions, including species like lead(II) trifluoroacetate, is fundamental to its role in catalysis and electrochemistry. The arrangement and exchange of ligands around the Pb(II) center dictate the reactivity and stability of the complex. In the context of the electrocatalytic cycle, the coordination of trifluoroacetate anions and potentially the hydrocarbon substrate to the lead center is a prerequisite for the subsequent electron transfer and bond-forming steps.

Advanced Applications and Contributions to Materials Science

Utilization as a Precursor in Pyrolytic Deposition of Fluoride (B91410) Glass

Lead(II) 2,2,2-trifluoroacetate is utilized as a precursor in the pyrolytic deposition of fluoride glass. fishersci.comthermofisher.com This process involves the thermal decomposition of the compound to yield lead fluoride (PbF₂), a key component in certain types of specialty optical glasses.

Pyrolytic deposition is a method where a thin film is formed on a substrate by the thermal decomposition of a precursor compound in the vapor phase. In the case of this compound, the compound is heated, causing it to decompose and deposit a layer of lead fluoride onto a target surface. This technique allows for the creation of thin, uniform coatings that are essential for optical applications.

The general mechanism for the formation of metal fluoride films from metal trifluoroacetate (B77799) precursors suggests that the thermal decomposition generates gaseous byproducts, leaving behind the desired metal fluoride. researchgate.net The properties of the resulting fluoride glass, such as its refractive index and thickness, can be controlled by adjusting the conditions of the pyrolytic deposition process, including temperature and the composition of the precursor material.

Fluoride glasses, including those containing lead fluoride, are of significant interest in optics due to their transparency over a wide range of wavelengths, from the ultraviolet to the mid-infrared. They are critical components in applications such as fiber optics, lasers, and sensors. The use of this compound as a precursor offers a viable route to produce the high-purity lead fluoride layers required for these advanced optical systems.

Table 1: Properties of this compound Relevant to Pyrolytic Deposition

| Property | Value |

|---|---|

| Molecular Formula | C₄F₆O₄Pb |

| Melting Point | 147-153 °C |

Data sourced from chemical supplier specifications. fishersci.comthermofisher.com

Application in Organic Synthesis as an Intermediate for Pharmaceuticals and Agrochemicals

While direct, large-scale applications of this compound as an intermediate in the synthesis of specific commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available research, the trifluoroacetate moiety is of significant interest in these fields. The incorporation of trifluoromethyl (CF₃) groups can dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of organic molecules.

Trifluoroacetic acid and its derivatives are widely employed in organic synthesis. halocarbonlifesciences.com For instance, trifluoroacetic acid is a common reagent in peptide synthesis. halocarbonlifesciences.com Furthermore, many modern agrochemicals, such as herbicides and fungicides, contain the trifluoromethyl group, which is often introduced using specialized fluorinating agents or building blocks containing the CF₃ group. nih.gov

Research into the coordination chemistry of lead(II) complexes with trifluoroacetate ligands has been undertaken. tandfonline.com Such studies are fundamental to understanding the reactivity of these compounds and could pave the way for their use as catalysts or reagents in synthetic organic chemistry. The lead(II) center can act as a Lewis acid, potentially facilitating a variety of organic transformations. The trifluoroacetate anion itself is a poor nucleophile, making it a suitable counterion in reactions where the cation is the reactive species.

Given the established importance of the trifluoroacetate group in bioactive molecules, it is plausible that this compound could serve as a reagent for the introduction of this functional group under specific reaction conditions, although this remains an area for further research and development.

Exploration in Developing Advanced Materials Requiring Solvent and Chemical Resistance

The exploration of this compound in the development of advanced materials with enhanced solvent and chemical resistance is an area of potential, though not yet widely realized, application. The high stability of the carbon-fluorine bond is a key factor in the chemical inertness of many fluorinated polymers and materials.

Materials that incorporate fluorine often exhibit desirable properties such as hydrophobicity, low surface energy, and resistance to harsh chemical environments. These characteristics are valuable in a wide range of applications, from protective coatings and sealants to chemically resistant linings for industrial equipment.

The pyrolytic deposition of lead fluoride from this compound, as mentioned in section 7.1, can produce coatings that not only have specific optical properties but may also offer a degree of chemical and environmental protection to the underlying substrate. Fluoride-based coatings are known for their stability.

While specific research detailing the use of this compound to impart solvent and chemical resistance to a broad range of materials is not prominent, the fundamental chemistry of fluorinated compounds suggests a potential role. The development of new composite materials or surface treatments could leverage the properties of this compound to create more durable and resistant products for advanced engineering applications. Further research would be necessary to fully explore and validate these potential uses.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lead fluoride |

| Trifluoroacetic acid |

| Tetrahydrofuran |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Vibrational Analysis, and Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comprocedia-esem.eu It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties of metal complexes. researchgate.netacs.org

Electronic Structure and Geometries: DFT calculations are used to determine the optimized molecular geometry of Lead(II) 2,2,2-trifluoroacetate, predicting bond lengths, bond angles, and dihedral angles. For lead(II) complexes, it is essential to use effective core potentials (ECPs) for the heavy lead atom, such as Lanl2dz or MWB78, to account for relativistic effects, while standard basis sets like 6-31G(d,p) can be used for the lighter atoms (C, O, F, H). nih.gov The calculations can elucidate the coordination environment of the Pb(II) ion, which is influenced by the stereochemically active 6s² lone pair. researchgate.net This can lead to hemidirected geometries, where ligands are arranged on one side of the metal center, or holodirected geometries, with a more symmetrical arrangement. researchgate.netrsc.org Analysis of the molecular orbitals (HOMO, LUMO) provides insight into the electronic transitions and reactivity of the compound. scispace.commdpi.com For instance, DFT studies on other Pb(II) complexes have successfully assigned electronic absorption spectra and explained the influence of ligands on the metal center. nih.gov

Vibrational Analysis: Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov For this compound, DFT can predict the characteristic vibrational modes, including the symmetric and asymmetric stretching frequencies of the carboxylate group (ν_s(COO⁻) and ν_as(COO⁻)) and the C-F stretching modes of the trifluoromethyl group. The positions of these bands are sensitive to the coordination mode of the carboxylate ligand to the lead center. mdpi.commdpi.com Similar DFT studies on lead carbonate (PbCO₃) have shown how vibrational modes are influenced by the metal cation. mdpi.com

Below is a table representing typical data obtained from a DFT geometry optimization and frequency calculation for a metal trifluoroacetate (B77799) complex.

| Structural Parameter | Calculated Value | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) |

|---|---|---|---|---|

| Pb-O Bond Length | ~2.4 - 2.7 Å | ν_as(COO⁻) | ~1680 | ~1670-1690 |

| O-C-O Angle | ~125° | ν_s(COO⁻) | ~1450 | ~1430-1460 |

| C-F Bond Length | ~1.35 Å | ν(C-F) | ~1205 | ~1200 |

| F-C-F Angle | ~107° | ν(C-F) | ~1150 | ~1140 |

Quantum Chemical Modeling of Spectroscopic Parameters, particularly ¹⁹F NMR Chemical Shifts

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov However, predicting ¹⁹F NMR chemical shifts computationally is challenging due to the high electron density around the fluorine atom. nih.gov Quantum chemical calculations are therefore essential for the accurate interpretation of these spectra. nih.gov

The calculation of NMR chemical shifts involves computing the magnetic shielding tensor for each nucleus. This is typically done using DFT with specialized functionals and basis sets. The BHandHLYP functional combined with Jensen's polarization-consistent basis sets (e.g., pcSseg-3) has shown good performance for predicting ¹⁹F chemical shifts. bohrium.com The calculated isotropic shielding constant (σ_iso) is then converted to a chemical shift (δ) relative to a reference compound, typically CFCl₃, using the following equation:

δ_sample = (σ_ref - σ_sample) / (1 - σ_ref)

Due to the high sensitivity of ¹⁹F chemical shifts to the molecular environment, factors like solvent effects, molecular conformation, and intermolecular interactions must be considered for accurate predictions. semanticscholar.org For complex systems, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed, where the core part of the molecule is treated with high-level quantum mechanics and the surrounding environment is modeled with a classical force field. nih.gov This method is particularly useful for studying molecules in solution or in biological systems. nih.gov Machine learning (ML) models, sometimes assisted by quantum mechanics (QM), are also emerging as powerful tools for high-throughput prediction of ¹⁹F NMR chemical shifts. nih.govchemrxiv.org

The table below summarizes various computational approaches for modeling ¹⁹F NMR chemical shifts.

| Method | Typical Functional | Typical Basis Set | Mean Absolute Error (ppm) | Key Consideration |

|---|---|---|---|---|

| DFT (Gas Phase) | B3LYP, BHandHLYP | 6-311+G(d,p), pcSseg-n | ~5-10 | Does not account for solvent or solid-state effects. |

| DFT (Implicit Solvent) | PBE0, M06-2X | aug-cc-pVDZ | ~2-5 | Models bulk solvent effects using a continuum model (PCM/SMD). |

| QM/MM | B97-2, KT2 | pcS-1 | ~1-3 | Explicitly models the immediate environment; computationally intensive. nih.gov |

| ML/QM Hybrid | N/A | N/A | ~1-2 | Requires a large, relevant dataset for training the ML model. chemrxiv.org |

Computational Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is governed by a complex network of intermolecular interactions that dictate the crystal packing. researchgate.net Computational analysis is vital for identifying and quantifying these interactions, which include coordination bonds, hydrogen bonds, and weaker contacts like halogen bonds and van der Waals forces. mdpi.comed.ac.uk

Several types of intermolecular interactions are expected to be significant in the crystal structure of this compound:

Pb···O Interactions: The primary interactions involve the coordination of oxygen atoms from the carboxylate groups of neighboring molecules to the lead center, often leading to the formation of coordination polymers. mdpi.com

C–H···O and C–H···F Hydrogen Bonds: Weak hydrogen bonds involving acidic C-H groups and the electronegative oxygen or fluorine atoms are crucial in directing the molecular assembly. nih.govrsc.org

F···F and F···O Halogen Interactions: Interactions involving the fluorine atoms of the trifluoromethyl group contribute significantly to the stability of the crystal packing. mdpi.comnih.gov

Computational tools such as Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts. researchgate.net The Hirshfeld surface maps the regions of close contact between neighboring molecules, and the associated 2D fingerprint plots provide a quantitative summary of the different types of interactions. researchgate.net Furthermore, the strength of these interactions can be calculated using high-level quantum chemistry methods. Energy decomposition analysis, based on methods like Symmetry-Adapted Perturbation Theory (SAPT) or the PIXEL method, can partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, dispersion, and induction. rsc.org

The table below lists potential intermolecular interactions in the crystal structure of this compound and their typical calculated interaction energies.

| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Calculated Energy (kJ/mol) | Nature of Interaction |

|---|---|---|---|---|

| Coordination Bond | Pb···O=C | 2.6 - 3.0 | -50 to -150 | Mainly Electrostatic/Covalent |

| Hydrogen Bond | C-H···O | 2.2 - 2.8 | -5 to -25 | Electrostatic/Dispersion |

| Hydrogen Bond | C-H···F | 2.1 - 3.0 | -2 to -15 | Mainly Dispersive rsc.org |

| Halogen Contact | F···F | 2.8 - 3.2 | -1 to -8 | Dispersion/Electrostatic |

| Halogen Contact | F···O | 2.9 - 3.2 | -4 to -12 | Dispersion/Electrostatic nih.gov |

Mechanistic Pathway Exploration through Computational Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into the energies of reactants, products, intermediates, and transition states. mdpi.com For reactions involving this compound, such as its thermal decomposition or its use as a catalyst, DFT can be used to map out the potential energy surface and identify the most favorable reaction pathway. nih.govrsc.org

Transition State Analysis: The core of mechanistic exploration is the location of transition states (TS), which are first-order saddle points on the potential energy surface. mdpi.com DFT calculations can optimize the geometry of these transient structures and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net

For example, a DFT study on the reaction of methyl trifluoroacetate with lithium polysulfides successfully located transition states for a methyl group transfer reaction, calculating activation energies of over 40 kcal/mol, indicating the reaction is kinetically unfavorable. researchgate.net Similarly, in a study of trifluoromethylacylation of alkenes, DFT calculations were used to map the free energy profile, identifying the rate-determining step and key intermediates. acs.org For this compound, computational studies could explore mechanisms such as ligand exchange, decomposition pathways leading to the formation of metal fluorides, or its catalytic role in reactions like cyanosilylation. rsc.org The presence of the carboxylate group near a metal center can also facilitate proton-coupled electron transfer (PCET) or intramolecular atom proton transfer (i-APT) steps, lowering activation barriers for certain reactions. acs.org

A hypothetical energy profile for a generic reaction step involving this compound is shown in the table below.

| Species | Description | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Reactants | Starting materials | 0.0 | 0.0 |

| Transition State (TS1) | Saddle point on the potential energy surface | +22.5 | +24.7 |

| Intermediate | A meta-stable species along the reaction coordinate | -5.2 | -4.1 |

| Transition State (TS2) | Second saddle point | +15.8 | +17.3 |

| Products | Final species of the reaction | -12.0 | -13.5 |

Environmental Speciation Research of the Trifluoroacetate Anion

Environmental Persistence and Stability of the Trifluoroacetate (B77799) Anion in Aqueous and Soil Phases

The trifluoroacetate (TFA) anion, the deprotonated form of trifluoroacetic acid, exhibits remarkable persistence in the environment due to its inherent chemical and biological stability. mdpi.comencyclopedia.pub The strength of the carbon-fluorine (C-F) bond in the trifluoromethyl group (CF₃) makes the anion highly resistant to degradation. mdpi.comencyclopedia.pub In aqueous environments, trifluoroacetic acid, a strong acid with a pKa value generally accepted to be between 0.2 and 0.5, rapidly dissociates to form the trifluoroacetate anion. mdpi.comencyclopedia.pub This high solubility and dissociation mean that TFA is expected to partition almost entirely into aqueous phases such as rain, fog, and various water bodies. mdpi.com

Once in the aquatic environment, TFA has no known significant degradation pathways. mdpi.com It is resistant to abiotic processes and is not readily biodegraded under most environmental conditions. researchgate.netnih.gov While some studies have explored potential microbial degradation under specific anoxic conditions or destruction through advanced techniques like hydrothermal processing, these are not significant sinks in the natural environment. researchgate.netnih.govchemrxiv.orgresearchgate.net

In soil, the trifluoroacetate anion is generally considered mobile and not strongly retained. acs.orgoregonstate.edu Its retention is influenced by soil properties, particularly organic matter content and pH. Soils with higher organic matter content and some mineral soils with high iron and aluminum content show a greater capacity for TFA retention. oregonstate.edu However, for most soil types, retention is weak, similar to that of other simple anions like chloride and bromide. oregonstate.edu This limited retention means TFA is prone to leaching from soil and subsequent transport into groundwater and surface water systems. oregonstate.eduresearchgate.net This mobility contributes to its widespread presence in the hydrosphere. acs.org

Anthropogenic Sources and Formation Pathways of Environmental Trifluoroacetate, including Degradation of Fluorocarbons

The presence of trifluoroacetate in the environment is predominantly attributed to anthropogenic sources and the atmospheric degradation of various fluorinated compounds. mdpi.comresearchgate.netnih.gov While some research has suggested the possibility of natural sources, such as hydrothermal vents in the ocean, to explain background concentrations, the increasing levels observed globally are linked to human activities. researchgate.netnih.govfluorocarbons.orgnih.gov

A principal anthropogenic source is the atmospheric degradation of fluorocarbons, particularly those used as replacements for ozone-depleting chlorofluorocarbons (CFCs). mdpi.comresearchgate.netresearchgate.net This includes:

Hydrochlorofluorocarbons (HCFCs) and Hydrofluorocarbons (HFCs): Compounds like HFC-134a break down in the atmosphere to produce TFA. mdpi.comoregonstate.eduresearchgate.net

Hydrofluoroolefins (HFOs): The latest generation of refrigerants, such as HFO-1234yf, are designed to have shorter atmospheric lifetimes to reduce their global warming potential. However, a higher fraction of these HFOs is converted into TFA upon degradation compared to the older HFCs they are replacing. mdpi.comresearchgate.net This makes the transition to HFOs a significant and growing source of environmental TFA. mdpi.comnih.gov

Beyond refrigerants, other important anthropogenic sources and formation pathways include:

Industrial Emissions: Direct release from industrial processes where trifluoroacetic acid is produced or used as a solvent or reagent is a significant point source of contamination. chemrxiv.orgnih.govnih.gov

Degradation of Pesticides and Pharmaceuticals: A variety of agrochemicals and pharmaceuticals contain the trifluoromethyl (CF₃) group. chemrxiv.orgnih.govwikipedia.org The environmental degradation of these compounds, such as the pesticide flufenacet (B33160) and the pharmaceutical fluoxetine, can lead to the formation of TFA. chemrxiv.orgnih.govwikipedia.org

Fluoropolymer Degradation: The breakdown of certain fluoropolymers can also contribute to TFA levels in the environment. nih.govnih.gov

Biological Degradation of Fluorochemicals: Studies have shown that the biodegradation of precursor compounds, such as certain fluorotelomer alcohols (FTOHs), in environments like landfill soil can be an overlooked pathway for TFA formation. nih.gov For instance, research demonstrated that 4:2 FTOH and 6:2 FTOH can be microbially transformed to produce TFA, among other products. nih.gov

These multiple pathways contribute to the accumulation of the highly persistent TFA in various environmental compartments. nih.govresearchgate.net

Global Distribution and Concentration Trends of Trifluoroacetate in Surface and Drinking Water Bodies

Trifluoroacetate is now ubiquitously distributed in water bodies across the globe, found in rainwater, rivers, lakes, groundwater, and oceans, as well as in drinking water. mdpi.comacs.orgnih.govnih.gov Its concentration is increasing in diverse environmental media, often at levels orders of magnitude higher than other per- and polyfluoroalkyl substances (PFAS). nih.govresearchgate.net

Concentration trends show a significant increase over the past few decades. For example:

A study resampling streams in Northern California found that TFA concentrations increased by an average of 6-fold between 1998 and 2021. acs.org

Research in Germany measuring TFA in rainfall showed a 3- to 4-fold increase compared to data from the mid-1990s. acs.org

Ice cores from northern Canada also reveal increasing TFA concentrations, with a near order-of-magnitude rise between the pre-Montreal Protocol era (1977-1989) and the post-2000 period. acs.org

The following tables summarize reported TFA concentrations in various water sources from different regions.

Table 1: Reported TFA Concentrations in Surface and Rainwater

| Location/Region | Water Type | Reported Concentration (ng/L) | Source |

|---|---|---|---|

| Global Oceans | Seawater | ~200 | nih.govfluorocarbons.org |

| Germany (Bayreuth) | Rainwater (1995) | 100 | researchgate.net |

| Germany | Surface Water | 480 - 1,200 (median range) | acs.org |

| Germany (River) | River Water | >100,000 | nih.gov |

| USA (Northern California) | Streams (2021) | 180 (median), range: 21.3 - 2,790 | acs.org |

| USA | Precipitation | 290 (median) | nih.gov |

| China (Fuxin) | Precipitation | 700 (median) | nih.gov |

| Canada (Ontario) | Surface Water | up to 520 | researchgate.net |

| Switzerland | Precipitation (2021-2023) | 300 - 960 (mean) | researchgate.netresearchgate.net |

| Switzerland | River Water (2021-2023) | 330 - 880 (mean) | researchgate.netresearchgate.net |

Table 2: Reported TFA Concentrations in Drinking Water

| Location/Region | Water Type | Reported Concentration (ng/L) | Source |

|---|---|---|---|

| Germany | Drinking Water | 1,500 (median) | nih.gov |

| Germany (bank filtration) | Tap Water | >20,000 | nih.gov |

| USA (Indiana) | Drinking Water | 80 (median) | nih.gov |

| Europe (11 countries) | Tap Water | 740 (average), up to 4,100 | pan-europe.infopan-europe.info |

| Europe | Bottled Water | 278 (average), up to 3,200 | pan-europe.infopan-europe.info |

| Switzerland | Drinking Water (2023) | up to >9,000 | nih.gov |

| 19 Countries (excluding Germany) | Drinking Water | 230 (median) | nih.gov |

The widespread detection of TFA in drinking water is a direct consequence of its persistence and mobility, as conventional water treatment methods like granulated activated carbon filtration or ozonation are largely ineffective at removing it. nih.gov Only advanced techniques such as reverse osmosis or ion exchange show significant removal capabilities. nih.gov The German Federal Environment Agency has set a health guidance value for TFA in drinking water at 60 µg/L (60,000 ng/L) and a target value of 10 µg/L (10,000 ng/L). waters.com

Q & A

Q. What are the optimal synthetic conditions for preparing Lead(II) 2,2,2-trifluoroacetate, and how do reaction parameters influence yield?

Methodological Answer: Lead(II) trifluoroacetate is typically synthesized via reaction of lead oxide or carbonate with trifluoroacetic acid under controlled conditions. Key parameters include:

- Solvent : Anhydrous acetonitrile or dichloromethane is preferred to minimize hydrolysis .

- Temperature : Reactions are conducted at 40–60°C to balance reaction rate and byproduct formation .

- Stoichiometry : A 1:2 molar ratio of PbO to trifluoroacetic acid ensures complete salt formation.

Post-synthesis, vacuum drying at 80°C for 12 hours yields a hygroscopic white solid. Purity (>95%) is confirmed via elemental analysis and NMR spectroscopy .

Q. How can researchers characterize the structural integrity and purity of Lead(II) trifluoroacetate?

Methodological Answer:

- NMR Spectroscopy : and NMR in deuterated DMSO confirm ligand coordination. Absence of free trifluoroacetic acid peaks (δ ~12 ppm in ) indicates complete salt formation .

- X-ray Crystallography : Single-crystal studies (e.g., using a CAD-4 diffractometer with Mo-Kα radiation) resolve Pb-O bond lengths (~2.3 Å) and octahedral coordination geometry .

- Thermogravimetric Analysis (TGA) : Reveals decomposition steps, including loss of hydrated water (if present) at ~100°C and ligand dissociation above 200°C .

Advanced Research Questions

Q. How does Lead(II) trifluoroacetate behave under varying pH conditions, and how can stability be optimized for catalytic applications?

Methodological Answer:

- pH Stability : The compound is stable in weakly acidic conditions (pH 4–6) but hydrolyzes in neutral/basic media, releasing Pb ions. Buffered systems (e.g., acetate buffer, pH 5.0) are recommended for catalytic studies .

- Hygroscopicity Mitigation : Store in desiccators with silica gel or under inert gas (Ar/N) to prevent moisture absorption, which can alter reactivity .

Q. How should researchers address contradictions in biological assay data involving Lead(II) trifluoroacetate?

Methodological Answer:

Q. What mechanistic pathways are involved in Lead(II) trifluoroacetate-mediated reactions?

Methodological Answer:

- Coordination Chemistry : Pb acts as a Lewis acid, polarizing substrates (e.g., carbonyl groups) in cross-coupling or oxidation reactions.

- Spectroscopic Probes : Use NMR to track coordination changes during catalysis. Shifts in signals correlate with ligand exchange dynamics .

Q. How can catalytic applications of Lead(II) trifluoroacetate be optimized in organic synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility and activity.

- Additive Effects : Co-catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in C–C bond-forming reactions .

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks intermediate species (e.g., acylated lead complexes) .

Safety and Handling

Q. What safety protocols are critical when handling Lead(II) trifluoroacetate?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Spill Management : Neutralize spills with calcium carbonate, then collect waste in sealed containers for hazardous disposal .

- Exposure Limits : Adhere to OSHA Pb exposure limits (50 µg/m); monitor air quality in workspaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.